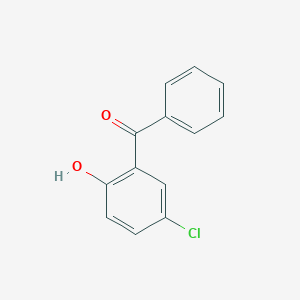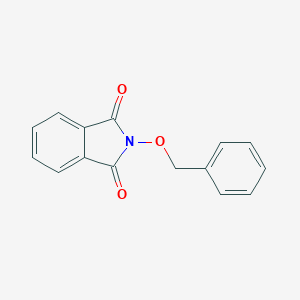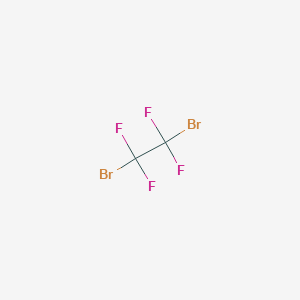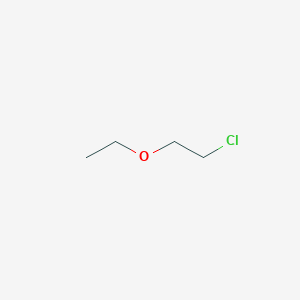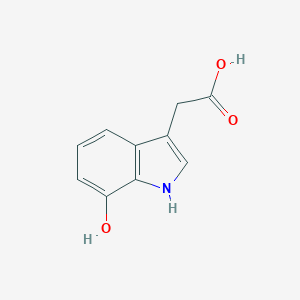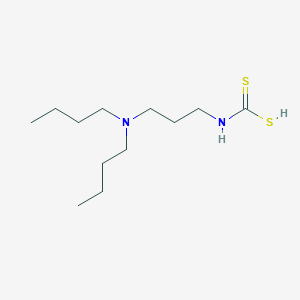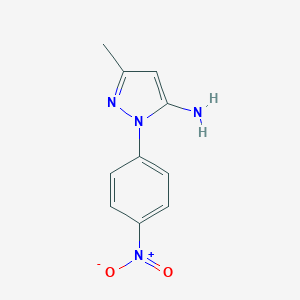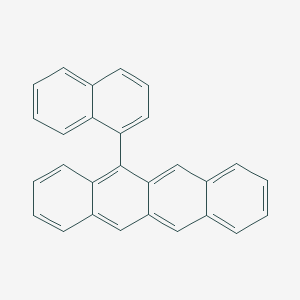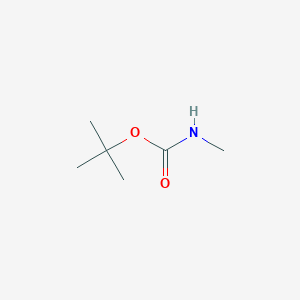
tert-Butyl methylcarbamate
Vue d'ensemble
Description
“tert-Butyl methylcarbamate” is also known as “tert-Butyl-N-methylcarbamate”. It has the empirical formula C6H13NO2 and a molecular weight of 131.17 . It is used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of tert-Butyl methylcarbamate can be achieved through various methods. One such method involves a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .
Molecular Structure Analysis
The molecular structure of tert-Butyl methylcarbamate consists of 6 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The monoisotopic mass is 131.094635 Da .
Chemical Reactions Analysis
tert-Butyl methylcarbamate can undergo various chemical reactions. For instance, it can participate in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .
Physical And Chemical Properties Analysis
tert-Butyl methylcarbamate has a density of 0.9±0.1 g/cm3, a boiling point of 176.6±8.0 °C at 760 mmHg, and a vapour pressure of 1.1±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 41.3±3.0 kJ/mol and a flash point of 60.6±18.4 °C .
Applications De Recherche Scientifique
Synthesis of N-Boc-protected Anilines
“tert-Butyl methylcarbamate” is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . N-Boc-protected anilines are important intermediates in the synthesis of various pharmaceuticals and other organic compounds.
Synthesis of Tetrasubstituted Pyrroles
This compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are a class of organic compounds that are widely used in the pharmaceutical industry due to their biological activity.
Production of Nicotine from Hydrogen Sulfate
Tert-Butyl-N-methylcarbamate plays a role in the production of nicotine from hydrogen sulfate . This process is significant in the tobacco industry.
Synthesis of PF-06463922
It also acts as a substituent in the synthetic pathway of PF-06463922 —a macrocyclic inhibitor targeting Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1). This has potential applications in the treatment of certain types of cancer.
Mécanisme D'action
Target of Action
Tert-Butyl Methylcarbamate, also known as Boc-amine , is primarily used as a protecting group for amines in organic synthesis . The primary target of its action is the amine group in organic compounds .
Mode of Action
The compound acts by forming a carbamate with the amine group, thereby protecting it from unwanted reactions during synthesis . This protection can be removed under relatively mild conditions using strong acid (trifluoroacetic acid) or heat . The released tert-butyl carbocation is subsequently deprotonated by the anionic trifluoroacetic acid (TFA), resulting in the formation of 2-methyl-propene . This regenerates the protonated TFA that is needed to continue the reaction .
Biochemical Pathways
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarizing characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .
Result of Action
The primary result of the action of Tert-Butyl Methylcarbamate is the protection of amine groups during organic synthesis . This allows for more complex reactions to be carried out without unwanted side reactions. Once the protection is no longer needed, the compound can be easily removed to yield the desired product .
Action Environment
The action, efficacy, and stability of Tert-Butyl Methylcarbamate can be influenced by various environmental factors. For instance, the presence of strong acids can lead to the removal of the protecting group . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature, solvent, and the presence of other reactive species in the system.
Safety and Hazards
tert-Butyl methylcarbamate is harmful if swallowed and may cause skin irritation and serious eye irritation . It may also be harmful if inhaled and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and to use personal protective equipment .
Propriétés
IUPAC Name |
tert-butyl N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)9-5(8)7-4/h1-4H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLVEBNWCCKSGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335859 | |
| Record name | tert-Butyl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl methylcarbamate | |
CAS RN |
16066-84-5 | |
| Record name | tert-Butyl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERT-BUTYL METHYLCARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

